molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine CAS No. 183668-02-2

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Cat. No. B1300793
M. Wt: 215.28 g/mol
InChI Key: RYXSOPRSCTXCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a derivative of imidazo[2,1-b]thiazole, which is a bicyclic heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through different methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding moderate to good yields and showing tolerance toward a range of aromatic aldehydes with different substituents . Another method includes the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group, using triethylamine under reflux conditions . Additionally, a four-step preparation route starting from methyl phenylglyoxylate has been described, which introduces a halogen atom during the ring closure and allows for further functionalization .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of an imidazole ring fused to a thiazole ring. The presence of various substituents on the phenyl and imidazole moieties can significantly alter the properties of these compounds. Spectral data such as FT-IR, 13C-NMR, 13C-DEPT, and 1H-NMR have been used to confirm the structures of newly synthesized derivatives .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions where the chloro function can be replaced by amino, alkoxy, and arylthio groups, as well as by a fluoro atom . The synthesis of thiazolidin-4-one derivatives from imines followed by cyclocondensation with 2-meraptoacetic acid has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by the substituents on the bicyclic scaffold. For instance, substituents at C2 and C6 can affect cardiovascular parameters and neuroprotective activity . The cytotoxic activity of these compounds has been observed in the submicromolar range, with cell cycle-dependent cytotoxicity and the ability to interfere with the colchicine binding site of tubulin, affecting microtubule formation . Antifungal activity has also been reported for some derivatives, with the ability to suppress the growth of various cancer cell lines .

Scientific Research Applications

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives are recognized for their broad pharmacological activities. These compounds are integral to the development of new therapeutic agents that exhibit a wide range of activities. The comprehensive review by Shareef et al. (2019) underscores the potential of these derivatives in medicinal chemistry, highlighting their application in designing compounds with promising clinical applications. This body of work provides invaluable insights for medicinal chemists in the development of clinically viable candidates, pointing towards a significant breakthrough in therapeutic advancements (Shareef, Khan, Babu, & Kamal, 2019).

Synthesis and Transformation

The synthesis and chemical transformations of imidazo[2,1-b]thiazole derivatives also play a crucial role in their application. Abdurakhmanova et al. (2018) systematized literary data on methods of synthesis and the biological properties of 4-phosphorylated 1,3-azoles, which include imidazole derivatives. Their work details the use of metallic derivatives of imidazole and phosphorus halides among other methods, illustrating the compound's versatility not only in therapeutic applications but also in its significant chemical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activities

A key area of application for imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives is in antimicrobial activities. The literature underscores the potential of imidazole as an active drug for microbial resistance, with recommendations for the synthesis of more derivatives to combat the growth of new strains of organisms. This review highlights the critical role of imidazole derivatives in addressing microbial resistance, further emphasizing the compound's importance in developing new antimicrobial agents (2022).

Tandem Catalysis

The application of tandem catalysis in synthesizing nitrogen-containing heterocycles, including imidazole derivatives, showcases the compound's significance in medicinal chemistry. Campos and Berteina‐Raboin (2020) provide an overview of tandem reactions applied to nitrogen heterocycles, highlighting the development applications in medicinal chemistry. This approach underscores the innovative use of imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives in synthesizing compounds with enhanced pharmacokinetic profiles and efficiency, thus opening new avenues in drug development (Campos & Berteina‐Raboin, 2020).

properties

IUPAC Name

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSOPRSCTXCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358115
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

CAS RN

183668-02-2
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.